molecular formula C12H15F2N B128919 4-[(2,5-Difluorophenyl)methyl]piperidine CAS No. 150019-62-8

4-[(2,5-Difluorophenyl)methyl]piperidine

Cat. No.: B128919
CAS No.: 150019-62-8
M. Wt: 211.25 g/mol
InChI Key: GRDNPXKKKCNDTG-UHFFFAOYSA-N
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Description

4-[(2,5-Difluorophenyl)methyl]piperidine is a fluorinated piperidine derivative designed for research and development applications. Piperidine rings are fundamental structural components in pharmaceuticals, found in more than twenty classes of FDA-approved drugs . The incorporation of fluorine atoms into organic compounds is a common strategy in medicinal chemistry to fine-tune properties such as metabolic stability, lipophilicity, and membrane permeability . As a bifunctional building block, this compound features a piperidine ring, a prevalent scaffold in drug discovery, and a 2,5-difluorobenzyl group. This structure allows researchers to explore its potential in creating novel bioactive molecules. Fluorinated piperidines are of significant interest in the development of central nervous system (CNS) agents and other therapeutic areas. Related structural analogues have been investigated as potential atypical dopamine transporter (DAT) inhibitors for the study of psychostimulant use disorders . The compound is intended for use as a key intermediate or precursor in organic synthesis and medicinal chemistry research. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound in accordance with all applicable laboratory safety regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(2,5-difluorophenyl)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2N/c13-11-1-2-12(14)10(8-11)7-9-3-5-15-6-4-9/h1-2,8-9,15H,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRDNPXKKKCNDTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CC2=C(C=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20633319
Record name 4-[(2,5-Difluorophenyl)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20633319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150019-62-8
Record name 4-[(2,5-Difluorophenyl)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20633319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 2,5 Difluorophenyl Methyl Piperidine and Analogs

Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of 4-[(2,5-Difluorophenyl)methyl]piperidine reveals several potential disconnection points, offering a variety of strategic approaches for its synthesis. The most logical disconnections involve the C-C bond between the piperidine (B6355638) ring and the benzylic methylene (B1212753) group, the C-N bonds within the piperidine ring, or the bond between the nitrogen and its substituent.

Scheme 1: Key Retrosynthetic Disconnections for this compound

Disconnection ApproachPrecursors
C(sp³) - C(sp³) Bond Formation 4-Substituted Piperidine + 2,5-Difluorobenzyl Electrophile/Nucleophile
Piperidine Ring Formation Acyclic amino-aldehyde or related precursors
N-Alkylation Piperidine + 2,5-Difluorobenzyl Halide

These primary disconnections pave the way for the exploration of diverse synthetic routes, including the formation of the piperidine ring from acyclic precursors or the introduction of the difluorophenylmethyl moiety onto a pre-existing piperidine core.

Exploration of Classical and Contemporary Synthetic Routes

The synthesis of this compound and its analogs can be achieved through a variety of established and modern synthetic methods. These can be broadly categorized into strategies that construct the piperidine ring and those that introduce the difluorophenylmethyl group onto a piperidine scaffold.

Strategies for Introducing the Difluorophenylmethyl Moiety

A more common and often more convergent approach involves the functionalization of a pre-formed piperidine ring. This can be accomplished through several key transformations.

Direct alkylation of a piperidine derivative with a suitable 2,5-difluorobenzyl halide is a straightforward method for introducing the desired moiety. This nucleophilic substitution reaction typically involves the reaction of a piperidine nucleophile with an electrophilic 2,5-difluorobenzyl halide.

Table 1: Representative Alkylation Reaction Conditions

Piperidine DerivativeAlkylating AgentBaseSolventTemperature
4-Halopiperidine2,5-Difluorobenzyl bromideStrong base (e.g., n-BuLi)THF-78 °C to rt
Piperidine2,5-Difluorobenzyl chlorideK₂CO₃DMFRoom Temp

The choice of a suitable base and solvent is crucial for the success of this reaction, and protection of the piperidine nitrogen may be necessary to avoid N-alkylation.

Reductive amination is a versatile and widely used method for the formation of C-N bonds and can be applied to the synthesis of this compound. This reaction involves the condensation of an amine with a carbonyl compound to form an imine or enamine, which is then reduced in situ to the corresponding amine.

For the synthesis of the target compound, two main reductive amination strategies can be envisioned:

Reaction of a 4-aminopiperidine derivative with 2,5-difluorobenzaldehyde (B1295323): This approach involves the reductive amination of a piperidine carrying an amino group at the 4-position with 2,5-difluorobenzaldehyde.

Reaction of a 4-formylpiperidine derivative with 2,5-difluoroaniline: Alternatively, a piperidine with a formyl group at the 4-position can be reacted with 2,5-difluoroaniline under reductive amination conditions.

A particularly relevant example is the reductive amination of N-Boc-4-piperidone with aniline using sodium triacetoxyborohydride (STAB), a mild and selective reducing agent. dtic.milun.org This methodology can be adapted for the synthesis of the target compound by using 2,5-difluoroaniline. The use of N-Boc-4-piperidone is advantageous as the Boc protecting group can be readily removed under acidic conditions. dtic.mil

Table 2: Common Reagents for Reductive Amination

Carbonyl CompoundAmineReducing AgentSolvent
N-Boc-4-piperidone2,5-DifluoroanilineSodium triacetoxyborohydride (STAB)Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
2,5-Difluorobenzaldehyde4-AminopiperidineSodium cyanoborohydride (NaBH₃CN)Methanol

Modern cross-coupling reactions provide powerful tools for the formation of carbon-carbon bonds and can be effectively employed in the synthesis of this compound.

Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide is a robust method for forming C-C bonds. nih.gov In the context of the target molecule, a Suzuki-Miyaura coupling could involve the reaction of a 4-piperidinylboronic acid derivative with a 2,5-difluorobenzyl halide. nih.gov Alternatively, a 4-halopiperidine could be coupled with a (2,5-difluorophenyl)methylboronic acid derivative. The reaction typically employs a palladium catalyst, a phosphine ligand, and a base. nih.gov

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organohalide, catalyzed by a nickel or palladium complex. organic-chemistry.org This method is known for its high functional group tolerance. For the synthesis of this compound, a 4-piperidylzinc halide could be coupled with a 2,5-difluorobenzyl halide. nih.gov

Sonogashira Coupling: While typically used for the formation of C(sp²)-C(sp) or C(sp)-C(sp) bonds, the Sonogashira coupling can be adapted for this synthesis. ntu.edu.tw This would involve the coupling of a 4-ethynylpiperidine derivative with 1-bromo-2,5-difluorobenzene, followed by the reduction of the resulting alkyne to the corresponding alkane. This multi-step approach is less direct but offers an alternative pathway.

Table 3: Overview of Applicable Coupling Reactions

Coupling ReactionPiperidine ReagentBenzyl (B1604629) ReagentCatalyst
Suzuki-Miyaura 4-Piperidinylboronic acid2,5-Difluorobenzyl bromidePalladium complex (e.g., Pd(PPh₃)₄)
Negishi 4-Piperidylzinc chloride2,5-Difluorobenzyl bromidePalladium or Nickel complex
Sonogashira 4-Ethynylpiperidine1-Bromo-2,5-difluorobenzenePalladium/Copper co-catalyst

Stereoselective Synthesis Considerations

The synthesis of the parent compound, this compound, via the hydrogenation of 4-(2,5-difluorobenzyl)pyridine does not inherently involve the creation of a chiral center at the 4-position of the piperidine ring, as the substitution pattern is achiral. prepchem.com However, the synthesis of analogs, particularly those with additional substituents on the piperidine ring, often necessitates careful consideration of stereochemistry. The spatial arrangement of atoms in these molecules can be critical for their biological activity, making stereoselective synthesis a vital area of research. google.com

For polysubstituted piperidine analogs, several advanced asymmetric strategies have been developed:

Catalytic Asymmetric Annulation: The [4 + 2] annulation of imines with allenes, catalyzed by chiral phosphines, has emerged as a powerful method for constructing highly functionalized piperidines. This approach can achieve excellent diastereo- and enantioselectivity, providing access to specific stereoisomers. acs.org

Organocatalytic Domino Reactions: Domino or cascade reactions, employing chiral organocatalysts like O-TMS protected diphenylprolinol, enable the formation of multiple contiguous stereocenters within the piperidine ring in a single step with high enantioselectivity. acs.org

Substrate-Controlled Synthesis: In cases where chiral starting materials are used, their inherent stereochemistry can direct the formation of new stereocenters. For instance, the synthesis of complex analogs such as certain kinesin spindle protein (KSP) inhibitors requires meticulously planned stereoselective routes to install specific configurations, like the (3R,4S)-3-fluoro-1-methylpiperidin-4-yl moiety. nih.govacs.org

The development of these stereoselective methods is crucial as it allows for the synthesis of specific, biologically active isomers while avoiding the need for challenging chiral separations of racemic mixtures.

Optimization of Reaction Conditions and Yields

The efficiency of synthesizing this compound and its analogs is highly dependent on the optimization of reaction conditions, including the choice of catalyst, solvent, temperature, and reaction time.

A direct and effective method for preparing this compound is the catalytic hydrogenation of its pyridine precursor. In a documented procedure, 4-(2,5-difluorobenzyl)pyridine is hydrogenated in acetic acid using a platinum oxide catalyst for 3 hours. This process results in a respectable yield of 72.9%. prepchem.com

For the synthesis of the broader class of 4-benzylpiperidine (B145979) analogs, various methods have been optimized for high efficiency and substrate scope:

Suzuki Coupling: A versatile protocol for constructing 4-benzyl piperidines involves a Suzuki coupling reaction. This method typically starts with the hydroboration of an N-protected 4-methylenepiperidine, followed by a palladium-catalyzed cross-coupling with an appropriate aryl halide. The use of catalysts like PdCl₂(dppf) has proven effective, and the protocol is noted for its tolerance of a wide variety of functional groups on both coupling partners. organic-chemistry.org

Pyridine Ring Hydrogenation: The reduction of substituted pyridines is a fundamental and widely used approach. dtic.milwikipedia.orgnih.gov Reaction conditions can be tailored for specific substrates. While traditional methods often employ catalysts like platinum, palladium, or nickel under high pressure and temperature, newer systems have been developed. dtic.mil For example, a heterogeneous cobalt catalyst supported on titanium nanoparticles allows for the hydrogenation of pyridines in water, presenting a more environmentally benign option. nih.gov

The table below summarizes various optimized reaction conditions for key synthetic steps leading to 4-benzylpiperidine scaffolds.

Reaction TypeKey Reagents/CatalystSolventTemperatureTimeYieldReference
Pyridine HydrogenationPlatinum Oxide, H₂Acetic AcidNot specified3 hr72.9% prepchem.com
Suzuki Coupling1. 9-BBN 2. Aryl halide, Pd₂(dba)₃, XantPhos, K₂CO₃Toluene120 °C24 hrUp to 99% unisi.it
AmidationHATU, DIPEADMFRoom Temp.3-12 hr17-66% unisi.it
Pyridine HydrogenationHeterogeneous Cobalt Catalyst, H₂WaterNot specifiedNot specifiedGood yields nih.gov

Purification Techniques for Synthetic Intermediates and Final Compounds

The isolation and purification of synthetic intermediates and the final this compound product are critical steps to ensure high purity. A combination of techniques is typically employed.

Following the synthesis of this compound, the initial workup often involves neutralization and extraction. For instance, the reaction mixture can be basified with sodium hydroxide, followed by extraction into an organic solvent like diethyl ether. prepchem.com After the removal of the solvent, the crude product is obtained. For this specific compound, vacuum distillation is an effective method for purification, with a reported boiling point of 110° C. prepchem.com

Another common and highly effective purification strategy for amine compounds is the formation of an acid addition salt. The free base can be dissolved in a suitable solvent (e.g., ether) and treated with an acid, such as hydrochloric acid, to precipitate the corresponding salt. This salt can then be purified by recrystallization . For this compound, the hydrochloride salt has a reported melting point of 182°-183° C. prepchem.com

For various synthetic intermediates and analogs, flash column chromatography is the most widely used purification technique. unisi.it The choice of stationary phase (typically silica gel) and the mobile phase (eluent) is tailored to the polarity of the specific compound to achieve optimal separation from byproducts and unreacted starting materials.

A specialized technique for purifying piperidine from its precursor, pyridine, involves selective salt formation. By bubbling carbon dioxide gas through a solution of the pyridine/piperidine mixture in an organic solvent, piperidine selectively forms a salt that precipitates and can be isolated by filtration. The pure piperidine is then liberated from the salt by treatment with an alkaline solution. google.com

The following table outlines common purification techniques used for this class of compounds.

TechniqueApplicationDescriptionReference
Vacuum DistillationFinal Product (Free Base)Purification of the crude oil based on boiling point differences under reduced pressure. prepchem.com
RecrystallizationFinal Product (Salt Form)Purification of the solid hydrochloride salt from a suitable solvent. prepchem.com
Flash Column ChromatographyIntermediates and AnalogsSeparation based on polarity using a stationary phase (e.g., silica gel) and a solvent system (e.g., hexane/ethyl acetate). unisi.it
Liquid-Liquid ExtractionWorkupSeparating the product from the aqueous reaction mixture into an immiscible organic solvent. prepchem.com
Salt Precipitation with CO₂Piperidine PurificationSelective precipitation of piperidine as a salt from a mixture with pyridine. google.com

In Vitro Biological Activity Profiling

Screening for Broad-Spectrum Biological Effects

The piperidine (B6355638) heterocycle is a key pharmacophore in medicinal chemistry, and its derivatives are known to exhibit a wide array of biological effects. biointerfaceresearch.comresearchgate.net The introduction of fluorine atoms into a phenyl ring can significantly modulate a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. mdpi.comontosight.ai

The piperidine scaffold is a foundational element in the design of various anticancer agents. nih.gov Numerous studies on related piperidine derivatives suggest that 4-[(2,5-Difluorophenyl)methyl]piperidine could possess antiproliferative properties. For instance, piperidine derivatives have been shown to induce apoptosis and inhibit cancer cell proliferation through various molecular pathways. nih.gov

Research into vindoline-piperazine conjugates has identified that derivatives with N-bis(4-fluorophenyl)methyl substituents on the piperazine (B1678402) ring exhibit significant antiproliferative activity across a panel of 60 human tumor cell lines. mdpi.com Another study synthesized a series of 7-piperazin-substituted researchgate.netnih.govoxazolo[4,5-d]pyrimidines, with some compounds showing high cytotoxicity against leukemia, colon, and lung cancer cell lines. derpharmachemica.com While the core structures differ, these examples highlight the potential of combining piperidine-like rings with fluorinated phenyl groups to achieve anticancer effects.

Related Compound ClassCancer Cell Line PanelObserved ActivityReference
Vindoline-piperazine conjugates with N-bis(4-fluorophenyl)methyl groupNCI-60 Human Tumor Cell LinesSignificant antiproliferative effects; low micromolar GI50 values. mdpi.com
7-Piperazin-substituted researchgate.netnih.govoxazolo[4,5-d]pyrimidinesLeukemia (HL-60, K-562), Colon (HT29), Lung (NCI-H460)High cytotoxicity and cell proliferation inhibition. derpharmachemica.com
General Piperidine DerivativesLung Cancer (A549)Cytotoxic effect with an IC50 of 32.43 µM. researchgate.net

Derivatives of N-substituted piperidines are actively being investigated for their antiviral capabilities. mdpi.com Specifically, the N-benzylpiperidine scaffold is a feature of compounds showing activity against influenza and coronaviruses. researchgate.netnih.gov Research has demonstrated that 1,4,4-trisubstituted piperidines can inhibit influenza A/H1N1 virus replication in the low micromolar range. nih.gov In these studies, the introduction of a fluorine atom to the benzyl (B1604629) group, creating a 4-fluorobenzyl analogue, was found to enhance inhibitory activity against the influenza virus. ub.edu

Furthermore, a library of 1,4,4-trisubstituted piperidines was screened for activity against human coronavirus 229E (HCoV-229E), with several analogues demonstrating micromolar efficacy. nih.gov This activity was linked to the inhibition of the viral main protease (Mpro). nih.gov Given that this compound is a 4-substituted N-benzylpiperidine derivative (where the nitrogen is part of the piperidine ring itself), these findings suggest a plausible, yet unconfirmed, potential for antiviral effects.

The piperidine nucleus is a component of molecules designed to have anti-inflammatory effects. The mechanism of action for many anti-inflammatory drugs involves the inhibition of cyclooxygenase (COX) enzymes and the subsequent reduction in prostaglandin (B15479496) synthesis. mdpi.com While direct data is absent for the specific title compound, related heterocyclic structures are known to modulate inflammatory responses. For example, various 1,4-dihydropyridine (B1200194) derivatives have been shown to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines such as IL-6 and TNF-α in vitro. nih.gov

Studies on phenylpropanoids, which are aromatic compounds found in essential oils, also show that they can exert anti-inflammatory effects by suppressing key signaling pathways like NF-κB. nih.gov Plant-derived compounds such as flavonoids are also recognized for their ability to reduce levels of pro-inflammatory cytokines. mdpi.com The structural elements of this compound align with the broad chemical space explored for anti-inflammatory agents.

The piperidine ring is a frequent component in the development of new antimicrobial agents. biointerfaceresearch.comresearchgate.net The incorporation of fluorine atoms into heterocyclic structures is a known strategy to enhance antimicrobial potency. nih.govmdpi.com For example, fluorinated compounds within the N-methyl 4-piperidone-derived monoketone curcuminoid series displayed notable antibacterial activity against various strains of Streptococcus, which are cariogenic bacteria. mdpi.com

In other research, newly synthesized piperidine derivatives showed moderate to excellent antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. biointerfaceresearch.com The broad antimicrobial potential of piperidine-based structures is well-documented, with various derivatives showing activity against a range of bacterial and fungal pathogens. researchgate.net This body of evidence supports the potential for this compound to exhibit antimicrobial properties.

Related Compound ClassMicroorganismActivityReference
Fluorinated Monoketone Curcuminoids (piperidone core)Streptococcus mutans, S. sanguinis, S. sobrinusLow MIC values, indicating antibacterial activity. mdpi.com
(E)-ethyl 3-(p-(2-(piperidin-1-yl) ethoxy) phenyl) acrylateStaphylococcus aureus, Escherichia coliModerate to excellent antibacterial activity. biointerfaceresearch.com
N-benzyl piperidine-4-one derivativesEscherichia coli, Aspergillus nigerPotent activity against tested bacteria and fungi. researchgate.net

The piperidine ring is a core structural feature of many antipsychotic drugs. researchgate.netelsevierpure.com Risperidone (B510), a widely used second-generation antipsychotic, is a potent antagonist of both serotonin (B10506) 5-HT2A and dopamine (B1211576) D2 receptors and contains a complex substituted piperidine moiety. researchgate.netelsevierpure.comnih.gov The therapeutic effects of antipsychotics like risperidone and haloperidol (B65202) are linked to their antagonism of dopamine D2 receptors. researchgate.netnih.gov Given that this compound shares a basic piperidine structure, it can be considered a distant structural analog to precursors used in the synthesis of such antipsychotic agents. This structural similarity suggests a potential, though highly speculative, interaction with neuroreceptors relevant to psychosis.

Receptor Binding Assays

The interaction of piperidine-containing ligands with various neurotransmitter receptors and transporters is a key area of pharmaceutical research.

The piperidine scaffold is integral to many potent and selective ligands for the dopamine transporter (DAT) and the serotonin transporter (SERT). nih.gov For example, a series of 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives were found to be high-affinity ligands for SERT, with Ki values comparable to the antidepressant fluoxetine. nih.gov

Similarly, extensive research on analogues of GBR 12909, a compound with a bis(4-fluorophenyl)methoxy ethyl group attached to a piperazine ring, has demonstrated high affinity and selectivity for DAT. researchgate.netsigmaaldrich.com Structure-activity relationship studies of related piperidine analogues also show potent binding to the dopamine transporter. nih.gov These findings indicate that the combination of a piperidine ring with fluorinated phenyl groups, as seen in this compound, is a promising feature for achieving high-affinity binding to monoamine transporters.

The cannabinoid receptors, CB1 and CB2, are also targets for piperidine and piperazine-based ligands. nih.govnih.gov For example, a class of benzhydryl piperazine analogs, including compounds with bis(4-fluorophenyl)methyl groups, were identified as CB1 receptor inverse agonists. nih.gov One such compound, (4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)(cyclohexyl)methanone hydrochloride (LDK1229), binds to the CB1 receptor with a Ki value of 220 nM. nih.gov Although these compounds are structurally distinct from this compound, they show that the fluorinated phenylmethylpiperidine/piperazine scaffold can interact with the cannabinoid system. Other pyrazole-based compounds containing a piperidine moiety have also been characterized as antagonists for the CB1 receptor. nih.gov

Target Receptor/TransporterRelated Compound ClassBinding Affinity (Ki) / ActivityReference
Serotonin Transporter (SERT)3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivativesKi values ranging from 2 to 400 nM. nih.gov
Dopamine Transporter (DAT)Bridged piperazine analogues of GBR 12909High affinity with IC50 values as low as 1.4 nM. researchgate.netsigmaaldrich.com
Cannabinoid Receptor 1 (CB1)Benzhydryl piperazine analogs with bis(4-fluorophenyl)methyl groupsKi value of 220 nM for LDK1229. nih.gov

Enzyme Inhibition Studies (e.g., Dipeptidyl Peptidase IV (DPP-4) inhibition for pyran analogs)

Dipeptidyl peptidase IV (DPP-4) has been identified as a significant target for the development of antidiabetic agents. oatext.com The inhibition of this serine protease prolongs the activity of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), which in turn enhances insulin (B600854) secretion in a glucose-dependent manner. oatext.comsrce.hr The active site of DPP-4 features two main pockets, S1 and S2, which are crucial for drug design and inhibitor binding. oatext.com

Research into novel DPP-4 inhibitors has explored various heterocyclic ring systems, including piperidine. oatext.com In a study focused on designing new DPP-4 inhibitors, a 4-benzylpiperidine (B145979) derivative was synthesized and evaluated for its in vitro inhibitory activity. oatext.com This analog demonstrated notable inhibition of the DPP-IV enzyme, underscoring the potential of the piperidine scaffold in targeting this key enzyme. oatext.com The inhibitory concentration (IC₅₀) value for this related compound highlights the therapeutic promise of this chemical class. oatext.com

Table 1: DPP-IV Inhibitory Activity of a 4-Benzylpiperidine Analog
CompoundStructureDPP-IV IC₅₀ (µM)Reference
4-Benzylpiperidine derivative (Compound 1)Piperidine ring with a benzyl group at the 4-position1.6 ± 0.04 oatext.com

Cellular Assays (e.g., P-glycoprotein (Pgp) efflux studies for related KSP inhibitors)

Cellular assays are critical for determining how a compound behaves in a biological system, including its susceptibility to efflux pumps like P-glycoprotein (P-gp). P-gp is a membrane transporter that can expel a wide range of substances from cells, contributing to phenomena such as multidrug resistance in cancer. researchgate.netcornell.edu The interaction of piperidine-containing compounds with P-gp has been a subject of investigation, particularly in the context of Kinesin Spindle Protein (KSP) inhibitors. researchgate.netnih.gov

KSP is a novel target for cancer therapy, and inhibitors often feature complex molecular scaffolds. nih.gov Studies on dihydropyrrole KSP inhibitors that incorporate a 4-(2,5-difluorophenyl) moiety have revealed that these compounds can be substrates for P-gp efflux. nih.govlookchem.com For instance, a C2-hydroxymethyl dihydropyrrole KSP inhibitor was found to be susceptible to cellular efflux by P-gp. nih.gov

Medicinal chemistry efforts have focused on modifying the piperidine ring to overcome this challenge. It was discovered that modulating the basicity of the piperidine nitrogen, for example through β-fluorination, can significantly reduce P-gp efflux. researchgate.netnih.gov This strategic fluorination maintains potency against the primary target (KSP) while improving efficacy in cell lines that overexpress P-gp. researchgate.net This finding is of broad interest to medicinal chemists aiming to develop drugs that can effectively penetrate the central nervous system or overcome cancer cell resistance. researchgate.net

Table 2: P-glycoprotein (Pgp) Efflux Studies of Related KSP Inhibitors
Compound SeriesKey Structural FeaturesCellular Assay FindingReference
C2-hydroxymethyl dihydropyrrole KSP inhibitorsContains (2,5-difluorophenyl) and piperidine moietiesIdentified as a substrate for cellular efflux by P-glycoprotein (Pgp). nih.govlookchem.com
β-fluorinated piperidine KSP inhibitorsFluorination on the piperidine ring to modulate pKaReduced Pgp efflux while maintaining potency against KSP. researchgate.netnih.gov

Pharmacological Mechanism of Action Studies in Vitro

Investigation of Molecular Targets and Pathways

The primary molecular target identified for compounds incorporating the 4-(2,5-difluorophenyl)piperidine structure is the kinesin spindle protein (KSP) . nih.govacs.orgresearchgate.net KSP, also known as Eg5 or KIF11, is a motor protein essential for the formation of a bipolar spindle during mitosis. nih.gov Inhibition of KSP leads to the formation of monopolar spindles, causing mitotic arrest and subsequent cell death in proliferating cells. researchgate.net This mechanism makes KSP an attractive target for cancer therapy.

One extensively studied compound, (2S)-4-(2,5-difluorophenyl)-N-[(3R,4S)-3-fluoro-1-methylpiperidin-4-yl]-2-(hydroxymethyl)-N-methyl-2-phenyl-2,5-dihydro-1H-pyrrole-1-carboxamide (MK-0731), which contains the 4-(2,5-difluorophenyl) moiety, has been identified as a potent and selective allosteric inhibitor of KSP. nih.govresearchgate.net Studies have shown that this class of compounds induces mitotic arrest in various cancer cell lines. researchgate.net

Ligand-Receptor Interaction Analysis

Detailed interaction analyses have been conducted on complex KSP inhibitors that feature the 4-(2,5-difluorophenyl)piperidine scaffold. These inhibitors bind to an allosteric pocket on the KSP motor domain, which is formed by helices α2 and α3 and loop L5. researchgate.net The binding of these inhibitors prevents the ATP-induced conformational changes necessary for the motor function of KSP.

While specific ligand-receptor interaction data for the standalone "4-[(2,5-Difluorophenyl)methyl]piperidine" is not available, the broader structure of potent inhibitors indicates that the difluorophenyl group likely engages in critical interactions within the binding pocket. The fluorine atoms can modulate the electronic properties of the phenyl ring and may participate in favorable interactions with the protein.

Enzyme Kinetic Studies (e.g., for MPO inhibition in anti-inflammatory agents)

There is no available scientific literature to suggest that this compound or its more complex derivatives have been investigated as inhibitors of myeloperoxidase (MPO). MPO is an enzyme involved in inflammatory processes, and its inhibitors are explored for anti-inflammatory therapies. nih.govnih.gov The research focus for compounds containing the 4-(2,5-difluorophenyl)piperidine moiety has been primarily in the area of oncology, specifically targeting KSP.

Modulation of Cellular Processes (e.g., inhibition of kinesin spindle protein for related inhibitors)

As previously mentioned, the primary cellular process modulated by complex inhibitors containing the 4-(2,5-difluorophenyl)piperidine scaffold is mitosis, through the inhibition of the kinesin spindle protein (KSP). nih.govacs.orgresearchgate.net

In vitro studies have demonstrated that these inhibitors cause a dose-dependent increase in the percentage of cells arrested in the G2/M phase of the cell cycle. nih.gov This is a direct consequence of KSP inhibition and the resulting failure to form a proper mitotic spindle. The cellular phenotype observed is characterized by the formation of "monopolar spindles" or "asters," where the chromosomes are arranged in a rosette-like structure around a single spindle pole.

The antiproliferative activity of these compounds has been confirmed across a variety of human tumor cell lines. For instance, the potent KSP inhibitor MK-0731, which contains the 4-(2,5-difluorophenyl) structure, has shown an EC50 of 3-5 nM for inducing mitotic arrest in several cancer cell lines. researchgate.net

Below is a table summarizing the in vitro activity of a representative KSP inhibitor containing the 4-(2,5-difluorophenyl) moiety.

CompoundTargetAssayActivity (IC50/EC50)Cell LinesReference
MK-0731Kinesin Spindle Protein (KSP)Mitotic Arrest3-5 nM (EC50)Various cancer cell lines researchgate.net

Table 1: In Vitro Activity of a KSP Inhibitor Containing the 4-(2,5-Difluorophenyl) Moiety (This table is interactive and can be sorted by clicking on the column headers)

Structure Activity Relationship Sar Investigations

Impact of Difluorophenyl Substituents on Biological Activity

The substitution pattern of fluorine atoms on the phenyl ring is a crucial determinant of a molecule's biological activity, influencing its electronic properties, lipophilicity, and metabolic stability. While direct comparative studies on the 2,5-difluoro isomer of 4-benzylpiperidine (B145979) versus its 2,4-difluoro, 3,5-difluoro, or dichloro analogs are not extensively available in the public domain, general principles of medicinal chemistry allow for informed SAR analysis.

In a separate study on piperidine (B6355638) derivatives, it was noted that compounds with a 4-chlorophenyl substitution exhibited notable biological activity scielo.br. This suggests that both the nature and position of halogen substituents are critical. Dichloro substitution, for example, would increase lipophilicity to a greater extent than difluoro substitution and would have different electronic effects, which could either enhance or diminish binding affinity and efficacy depending on the specific target. The 2,5-difluoro pattern provides a unique electronic signature and steric profile compared to the more symmetrical 3,5-difluoro or the common 2,4-difluoro substitution, which could lead to differential interactions with a biological target.

Substitution PatternAnticipated Impact on Physicochemical PropertiesPotential Biological Implications
2,5-DifluoroAsymmetric electronic distribution, moderate lipophilicity.May offer a unique binding mode due to specific electrostatic and steric interactions.
2,4-DifluoroCommon substitution pattern, may influence pKa of the piperidine nitrogen.Activity will depend on the specific topology of the binding pocket.
3,5-DifluoroSymmetric electronic distribution, potentially different metabolic profile.Could lead to altered binding affinity and selectivity compared to asymmetric isomers.
Dichloro (e.g., 2,5-dichloro)Higher lipophilicity and different steric bulk compared to difluoro analogs.Increased potential for hydrophobic interactions, but could also lead to non-specific binding or altered solubility.

Role of the Methyl Linker at Piperidine C4 Position

The methylene (B1212753) (-CH2-) group linking the difluorophenyl ring to the C4 position of the piperidine is a key structural element. Its primary role is to provide a specific spatial orientation for the aromatic ring relative to the piperidine core. This linker allows for a degree of conformational flexibility, which can be crucial for optimal binding to a biological target.

Alterations to this linker, such as increasing its length, introducing rigidity (e.g., with a double bond), or removing it entirely, would be expected to have a significant impact on biological activity. For example, in a different series of piperidine derivatives, replacing a more flexible linker with a methylene linkage was reported to obliterate activity, suggesting the importance of the linker's nature and flexibility for that specific target. The length and flexibility of the linker determine the "reach" of the difluorophenyl moiety and its ability to access and interact with specific sub-pockets of a binding site.

Influence of Piperidine Ring Substitutions and Conformation

The introduction of substituents on the piperidine ring can create stereocenters, leading to enantiomers or diastereomers with potentially different biological activities. The spatial arrangement of substituents can be critical for proper interaction with a chiral biological target, such as a receptor or enzyme. For instance, one enantiomer might fit perfectly into a binding site, while the other may have a much lower affinity or even interact with a different target altogether. The absolute configuration of substituted piperidines has been shown to be a determining factor for their pharmacological activity in numerous studies.

Fluorination of the piperidine ring is a known strategy to modulate these properties. The introduction of fluorine atoms, which are highly electronegative, can lower the pKa of the piperidine nitrogen through inductive effects nih.govresearchgate.net. This reduction in basicity can be beneficial in reducing off-target effects, such as binding to aminergic GPCRs, and can improve oral bioavailability.

ModificationEffect on Piperidine Nitrogen pKaEffect on Lipophilicity (logP/logD)
Introduction of Fluorine on Piperidine RingGenerally decreases pKa due to inductive electron withdrawal. nih.govresearchgate.netVariable; can increase, decrease, or have a minimal effect depending on the substitution pattern. nih.govresearchgate.net
Other Electron-Withdrawing GroupsDecrease pKa.Depends on the nature of the group.
Electron-Donating GroupsIncrease pKa.Depends on the nature of the group.

Comparative SAR with Other Alicyclic Amine Systems

To understand the specific contribution of the piperidine ring to the biological activity of 4-[(2,5-Difluorophenyl)methyl]piperidine, it is useful to compare it with analogs where the piperidine is replaced by other alicyclic amine systems like piperazine (B1678402), pyrrolidine, or tetrahydropyran.

Piperazine: Replacing the piperidine with a piperazine introduces a second nitrogen atom. This significantly alters the molecule's physicochemical properties, including its pKa, polarity, and hydrogen bonding capacity. For instance, in the context of monoamine transporter ligands, 4-benzylpiperidine acts as a monoamine releasing agent, while benzylpiperazine (BZP) has a different pharmacological profile wikipedia.orgwikipedia.orgeuropa.eu. The additional nitrogen in piperazine can lead to different binding interactions and may also be a site for metabolism.

Pyrrolidine: The pyrrolidine ring is a five-membered ring, which is smaller and has a different conformational profile compared to the six-membered piperidine ring. This change in ring size alters the position of the nitrogen atom and the orientation of the (difluorophenyl)methyl substituent, which can significantly impact binding affinity.

Tetrahydropyran: Replacing the piperidine nitrogen with an oxygen atom to form a tetrahydropyran analog removes the basic center and the ability to form ionic interactions. This would dramatically change the pharmacological profile of the molecule. Tetrahydropyran can act as a hydrogen bond acceptor, but it cannot be protonated at physiological pH. Such a modification is a common strategy to assess the importance of the nitrogen's basicity for biological activity nih.gov.

Alicyclic SystemKey Structural Differences from PiperidineAnticipated Impact on Properties and Activity
PiperazineContains a second nitrogen atom.Altered basicity (two pKa values), increased polarity, potential for additional hydrogen bonding, and different metabolic pathways. wikipedia.orgeuropa.eu
PyrrolidineFive-membered ring.Different ring conformation and altered spatial orientation of the substituent, potentially leading to a different binding mode.
TetrahydropyranOxygen atom instead of nitrogen.Loss of basicity, inability to form ionic bonds, acts as a hydrogen bond acceptor. nih.gov

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations (e.g., DFT methods for geometry optimization and electronic properties)

As of the latest literature reviews, specific studies detailing quantum chemical calculations, such as Density Functional Theory (DFT) for geometry optimization and electronic property analysis of 4-[(2,5-Difluorophenyl)methyl]piperidine, have not been published in publicly accessible research. Such calculations would typically be employed to determine the molecule's most stable three-dimensional conformation, electron distribution, and electrostatic potential map, which are fundamental to understanding its reactivity and intermolecular interactions.

Frontier Molecular Orbital (FMO) Analysis

There is currently no published research available that specifically conducts a Frontier Molecular Orbital (FMO) analysis on this compound. This type of analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting a molecule's reactivity, kinetic stability, and its ability to participate in chemical reactions. The energy gap between the HOMO and LUMO orbitals would be a key parameter determined in such a study.

Molecular Docking Simulations for Target Interaction Prediction

Specific molecular docking studies for this compound against particular biological targets have not been detailed in the available scientific literature. Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. These simulations would be instrumental in identifying potential protein targets and elucidating the binding mode and affinity of the compound, thereby suggesting potential therapeutic applications.

Molecular Dynamics Simulations for Ligand-Target Complex Stability

In the absence of specific molecular docking studies, there are consequently no published molecular dynamics (MD) simulations examining the stability of a this compound-target complex. MD simulations are used to analyze the physical movements of atoms and molecules over time, providing critical information on the flexibility of the ligand and target, and the stability of their interaction within a simulated physiological environment.

Quantitative Structure-Activity Relationship (QSAR) Modeling

No specific Quantitative Structure-Activity Relationship (QSAR) models featuring this compound as part of the training or test set have been identified in the literature. QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. The development of a QSAR model would require a dataset of structurally related compounds with measured biological activities, which is not currently available for this specific molecular scaffold.

Prediction of Drug-like Properties (e.g., LogP, TPSA, Rotatable Bonds)

While specific experimental studies are limited, various drug-like properties for this compound have been predicted using computational algorithms. These properties are essential for evaluating the molecule's potential as an orally administered drug, often assessed against frameworks like Lipinski's Rule of Five.

Calculated physicochemical data from computational models suggest that the compound generally exhibits favorable drug-like characteristics. The predicted values for properties such as the logarithm of the partition coefficient (LogP), topological polar surface area (TPSA), and the number of rotatable bonds fall within the ranges typically associated with good oral bioavailability. For instance, its predicted LogP is approximately 3.1, indicating good lipid solubility. The topological polar surface area is calculated to be 12.5 Ų, a value associated with efficient cell membrane permeation.

The molecule has one hydrogen bond donor and three hydrogen bond acceptors (one nitrogen and two fluorine atoms). It possesses three rotatable bonds, which suggests a degree of conformational flexibility that is not excessive, a favorable trait for receptor binding.

Below is an interactive table summarizing the computationally predicted drug-like properties for this compound.

PropertyPredicted ValueSource
Molecular FormulaC12H15F2N
Molecular Weight211.25 g/mol
XLogP33.1
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count3
Rotatable Bond Count3
Topological Polar Surface Area (TPSA)12.5 Ų
Heavy Atom Count15
Complexity191

Preclinical Pharmacological Evaluations in Vivo

Animal Model Selection for Efficacy Studies (e.g., for anti-inflammatory or anti-ulcer activity)

Preclinical evaluation of the efficacy of novel chemical entities such as 4-[(2,5-Difluorophenyl)methyl]piperidine relies on the use of well-established animal models that mimic human disease states. For assessing potential anti-inflammatory and anti-ulcer activities of piperidine-containing compounds, researchers commonly employ rodent models due to their physiological and genetic similarities to humans.

For anti-inflammatory activity, the carrageenan-induced paw edema model in rats is a widely used and reproducible assay for acute inflammation. mdpi.com This model involves the injection of carrageenan, a phlogistic agent, into the paw of a rat, which induces a localized inflammatory response characterized by edema. mdpi.com The efficacy of a test compound is determined by its ability to reduce the swelling of the paw compared to a control group. Other models include histamine or 5-HT-induced paw edema, which are used to screen compounds for their ability to antagonize these specific mediators of inflammation. mdpi.com

To evaluate potential anti-ulcer activity, several experimental models in rats and mice are available. The ethanol-induced gastric ulcer model is a common method for inducing gastric lesions and is used to assess the cytoprotective effects of a compound. nih.gov Another frequently used model is the pylorus ligation model in rats, which leads to the accumulation of gastric acid and subsequent ulcer formation, allowing for the evaluation of a compound's anti-secretory activity. nih.gov Additionally, stress-induced and non-steroidal anti-inflammatory drug (NSAID)-induced ulcer models are employed to investigate the protective effects of a compound under different ulcerogenic conditions. nih.gov

Pharmacokinetic Studies in Animal Models

Pharmacokinetic studies are crucial in preclinical development to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. These studies are typically conducted in animal models, most commonly rats, to predict the compound's behavior in humans.

Absorption Profiles (e.g., oral bioavailability)

The oral bioavailability of a compound, which is the fraction of an orally administered dose that reaches systemic circulation, is a key parameter. For piperidine (B6355638) derivatives, oral bioavailability can vary significantly depending on their physicochemical properties. For instance, some piperidine-based compounds have demonstrated good oral bioavailability in rats, while others have shown poor absorption. nih.govnih.gov The oral bioavailability of this compound has not been specifically reported. A typical study would involve administering the compound both intravenously (IV) and orally (PO) to rats and measuring the plasma concentrations over time to calculate the absolute bioavailability.

Hypothetical Oral Bioavailability Data for this compound in Rats

ParameterValue
Dose (PO)10 mg/kg
Dose (IV)1 mg/kg
AUC (PO) (ngh/mL)1500
AUC (IV) (ngh/mL)500
Oral Bioavailability (%) 30

Distribution to Tissues (e.g., brain and colon distribution in rats)

Tissue distribution studies reveal where a compound travels in the body and can indicate potential sites of action or toxicity. bioivt.com For a compound like this compound, which has a difluorophenyl moiety that can influence its lipophilicity, distribution into the brain and other tissues would be of interest. Studies in rats often involve administering the compound and then measuring its concentration in various tissues, such as the brain, liver, kidneys, and colon, at different time points. frontiersin.org This information helps to understand if the compound reaches its target organs in sufficient concentrations. Specific tissue distribution data for this compound is not currently available.

Metabolic Stability in Liver Microsomes (e.g., in rat liver microsomes)

Metabolic stability assays, often conducted in vitro using liver microsomes, provide an early indication of how a compound will be metabolized in the body. nuvisan.com Rat liver microsomes are frequently used in these preclinical studies. nih.gov The stability of a compound is typically reported as its half-life (t½) or intrinsic clearance (CLint). nuvisan.com Piperidine analogues have shown variable metabolic stability in rat liver microsomes, with some demonstrating improved stability over earlier compounds. nih.gov The metabolic stability of this compound in rat liver microsomes has not been documented in available literature.

Illustrative Metabolic Stability Data in Rat Liver Microsomes

CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
This compound Data not availableData not available
Reference Compound A3023.1
Reference Compound B> 60< 11.5

Pharmacodynamic Biomarker Assessment in Preclinical Models

Pharmacodynamic (PD) biomarkers are measurable indicators of a drug's effect on the body. In preclinical models, these biomarkers can provide early evidence of a compound's biological activity and help to establish a dose-response relationship.

For a compound with potential anti-inflammatory effects, relevant PD biomarkers in animal models could include the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β) in the inflamed tissue or plasma. nih.gov A reduction in these biomarkers following treatment would suggest an anti-inflammatory effect.

In the context of anti-ulcer activity, PD biomarkers might include changes in gastric acid secretion, pepsin activity, or the levels of protective prostaglandins in the gastric mucosa. nih.gov An increase in gastric mucus production could also serve as a biomarker of cytoprotective activity. nih.gov

The specific pharmacodynamic biomarkers that would be relevant for this compound would depend on its mechanism of action, which is not yet fully elucidated in the public domain. Consequently, no specific preclinical pharmacodynamic biomarker assessments for this compound have been reported.

Derivative Synthesis and Modifications

Synthesis of Analogs with Varied Aromatic Substitutions

The substitution pattern on the phenyl ring is a critical determinant of a molecule's interaction with biological targets. Consequently, extensive research has been conducted to synthesize analogs of 4-[(2,5-Difluorophenyl)methyl]piperidine with different aromatic substitutions. This includes exploring various isomers of difluorophenyl and introducing other halogenated phenyl groups.

A common synthetic strategy for creating these analogs is the Suzuki coupling protocol, which facilitates the formation of the crucial carbon-carbon bond between the piperidine (B6355638) and aromatic moieties. organic-chemistry.org This method is valued for its tolerance of a wide range of functional groups and its applicability to diverse bromide, iodide, and triflate substrates. organic-chemistry.org For instance, analogs with different halogen substitutions, such as 4-[(4-fluorophenoxy)phenyl]methyl-piperidine and 4-[(2-fluorophenoxy)phenyl]methyl-piperidine, have been synthesized to probe the effects of fluorine positioning on activity. google.com

Table 1: Examples of Analogs with Varied Aromatic Substitutions

Analog Compound NameAromatic SubstitutionSynthetic Method Highlight
4-[(4-Fluorophenoxy)phenyl]methyl-piperidine4-FluorophenoxyMitsunobu or Nucleophilic Aromatic Substitution google.com
4-[(2-Fluorophenoxy)phenyl]methyl-piperidine2-FluorophenoxyMitsunobu or Nucleophilic Aromatic Substitution google.com
4-[(3,4-Dichlorophenoxy)phenyl]methyl-piperidine3,4-DichlorophenoxyNucleophilic Aromatic Substitution google.com
4-Acetyl-4-phenyl piperidinePhenylHydrogenation of N-benzyl derivative google.com

Modifications to the Piperidine Ring

The piperidine ring itself offers numerous avenues for modification, including N-substitution and alterations to the ring structure, such as expansion or contraction. These changes can significantly impact a compound's basicity, lipophilicity, and conformational flexibility.

N-Substitution: The nitrogen atom of the piperidine ring is a common site for modification. A variety of substituents, including amines, sulfonamides, and amides, can be introduced. organic-chemistry.org For example, N-benzyl piperidine derivatives have been synthesized and studied for their potential as acetylcholinesterase inhibitors. acs.org The choice of N-substituent can modulate the molecule's pharmacokinetic profile and its ability to cross biological membranes.

Ring Expansion/Contraction: Altering the size of the heterocyclic ring can lead to novel scaffolds with distinct biological activities.

Ring Expansion: Diastereomerically pure azepane (seven-membered ring) derivatives have been prepared from piperidine precursors with high stereoselectivity and regioselectivity. rsc.org This strategy allows for the exploration of a different conformational space.

Ring Contraction: Visible light-mediated ring contraction of α-acylated piperidines can furnish cis-1,2-disubstituted cyclopentane (B165970) scaffolds. nih.gov This transformation provides access to five-membered ring systems, which can be valuable in drug design. Boron(III) bromide has also been used to induce the ring contraction of 3-oxygenated piperidines to form 2-(bromomethyl)pyrrolidines. acs.org

Table 2: Examples of Piperidine Ring Modifications

Modification TypeExample Derivative ClassKey Synthetic Strategy
N-SubstitutionN-BenzylpiperidinesAlkylation of the piperidine nitrogen acs.org
N-SubstitutionN-SulfonamidesReaction with sulfonyl chlorides organic-chemistry.org
Ring ExpansionAzepanesStereoselective rearrangement rsc.org
Ring ContractionCyclopentanesVisible light-mediated Norrish Type II reaction nih.gov
Ring ContractionPyrrolidinesBoron(III) bromide-induced rearrangement acs.org

Introduction of Additional Functional Groups

Introducing additional functional groups onto the this compound scaffold can create new interaction points with biological targets and improve physicochemical properties. Key examples include the synthesis of oxime and hydroxymethyl derivatives.

Oxime Derivatives: Oximes can be synthesized from corresponding ketone precursors, such as N-benzyl piperidin-4-one. jddtonline.info The introduction of an oxime group can enhance a compound's biological activity profile. For instance, a sulfonamide derivative of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime has been synthesized and studied. nanobioletters.com These derivatives are often investigated for a range of activities, including antimicrobial and anticancer properties. jddtonline.infonih.gov

Hydroxymethyl Groups: The introduction of a hydroxymethyl (-CH₂OH) group can increase polarity and provide a handle for further functionalization. ontosight.ai The synthesis of 4-(4'-fluorophenyl)-3-hydroxymethyl-1-methyl piperidine has been achieved through the reduction of the corresponding tetrahydropyridine (B1245486) precursor. google.com Condensation reactions of 2-hydroxymethylpiperidine with aldehydes can yield oxazolidine (B1195125) derivatives, which are useful as chiral auxiliaries and have applications in drug development. nih.gov

Table 3: Examples of Introduced Functional Groups

Functional GroupExample DerivativeSynthetic Precursor
OximeN-Benzyl piperidin-4-one oximeN-Benzyl piperidin-4-one jddtonline.info
Oxime(Z)-(2,4-difluorophenyl)(1-((2-nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime2,4-difluorophenyl(piperidin-4-yl)methanone oxime nanobioletters.com
Hydroxymethyl4-(4'-fluorophenyl)-3-hydroxymethyl-1-methyl piperidine4-(4'-fluorophenyl)-3-hydroxymethyl-1-methyl-1,2,3,6-tetrahydropyridine google.com
OxazolidineHexahydro-3-alkyl-3H-oxazolo[3,4-a]pyridines2-Hydroxymethylpiperidine nih.gov

Exploring Prodrug Strategies for Enhanced Properties

A prodrug is an inactive or less active compound that is metabolized into its active form within the body. nih.govirjmets.com This approach is a valuable tool for overcoming undesirable drug properties, such as poor solubility, instability, or low bioavailability. nih.gov For piperidine-containing compounds, several prodrug strategies have been explored.

One common approach involves attaching a solubilizing moiety, such as a phosphate (B84403) group, to the parent molecule. google.com For example, phosphate prodrugs have been developed for various compounds to improve intravenous administration by increasing aqueous solubility. google.com While direct attachment to a nitrogen atom can sometimes lead to slow regeneration of the parent drug, various linker strategies can be employed to optimize the release kinetics. google.com

Another strategy involves creating ester-linked prodrugs. For instance, docetaxel-glycopyranoside ester-linked prodrugs have demonstrated significantly improved water solubility compared to the parent drug. nih.gov The design of prodrugs is a highly tailored process that must consider the specific chemical properties of the parent drug and the desired therapeutic outcome. For piperidine derivatives, this could involve modification of the piperidine nitrogen or other functional handles on the molecule to attach a promoiety that is cleaved enzymatically or chemically in vivo. nih.govgoogle.com The development of a double prodrug of a bridged piperidine analog, for instance, dramatically reduced lung inflammation in a mouse asthma model, highlighting the potential of this strategy. nih.gov

Analytical Method Development for Research

Development and Validation of Quantitative Analytical Methods for Biological Matrices (e.g., HPLC for plasma quantification)

The quantification of "4-[(2,5-Difluorophenyl)methyl]piperidine" in biological matrices such as plasma is crucial for pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are powerful techniques for this purpose, offering high sensitivity and selectivity. nih.govmdpi.com

A validated UPLC-MS/MS method can be established for the determination of "this compound" in plasma. mdpi.com The sample preparation would typically involve a protein precipitation step with a solvent like acetonitrile, followed by separation on a suitable column, such as a trifunctionally bonded alkyl column. mdpi.com Chromatographic separation can be optimized by adjusting the mobile phase composition to achieve efficient and selective elution. mdpi.com

Method validation is performed to ensure the reliability of the analytical data. Key validation parameters include linearity, precision, accuracy, and stability. Linearity is established by analyzing a series of calibration standards over a specified concentration range. mdpi.comresearchgate.net Precision is assessed by determining the intra- and inter-day variability, while accuracy is evaluated by comparing the measured concentration to the nominal concentration. nih.gov Stability studies are conducted to ensure the analyte is stable under various conditions encountered during sample handling and analysis.

Table 1: Illustrative HPLC Method Parameters for Quantification in Plasma
ParameterCondition
ColumnInertsil C18 (250 x 4.6 mm I.D.)
Mobile PhaseAcetonitrile and 0.1% Phosphoric Acid in Water (Gradient Elution)
Flow Rate1.0 mL/min
DetectionUV at a specified wavelength
Injection Volume20 µL
Column Temperature30°C
This table presents a hypothetical set of HPLC parameters that could be used for the quantification of "this compound" in plasma, based on methods for similar compounds. researchgate.net

Impurity Profiling and Stability Studies of Synthetic Batches

Impurity profiling is a critical aspect of drug development, as impurities can affect the safety and efficacy of a substance. nih.govhilarispublisher.com For "this compound," a comprehensive impurity profile would involve the identification and quantification of process-related impurities and degradation products. researchgate.net

Process-related impurities may include starting materials, intermediates, by-products, and reagents from the synthetic route. nih.gov The development of a stability-indicating HPLC method is essential for separating the main compound from its potential impurities and degradation products. researchgate.net Such a method would be validated for its ability to resolve all relevant species.

Stability studies are conducted under various stress conditions, such as acidic, basic, oxidative, thermal, and photolytic stress, to understand the degradation pathways of the compound. researchgate.net The major degradation products can be identified using techniques like mass spectrometry and nuclear magnetic resonance spectroscopy. researchgate.net The kinetic analysis of degradation can provide information on the shelf-life of the compound under different storage conditions. researchgate.net

Table 2: Potential Impurities in the Synthesis of this compound
Impurity TypePotential Source
Starting MaterialsUnreacted 2,5-difluorobenzaldehyde (B1295323) or piperidine (B6355638) derivatives
IntermediatesIncompletely reacted intermediates from the synthetic pathway
By-productsProducts from side reactions occurring during synthesis
Degradation ProductsFormation due to exposure to light, heat, or pH extremes
This table outlines the potential types of impurities that could be present in synthetic batches of "this compound."

Isotopic Labeling for Metabolic Studies (e.g., ¹⁸F radiolabeling for PET imaging of related compounds)

Isotopic labeling is a powerful tool for elucidating the metabolic fate of compounds in biological systems. researchgate.netnih.gov For "this compound," stable isotopes such as deuterium (B1214612) (²H) or carbon-13 (¹³C) can be incorporated into the molecule to trace its metabolic pathways using mass spectrometry. nih.govfda.gov

Furthermore, the introduction of a positron-emitting radionuclide like fluorine-18 (B77423) (¹⁸F) would enable in vivo imaging studies using Positron Emission Tomography (PET). nih.govresearchgate.net The relatively short half-life of ¹⁸F (approximately 110 minutes) is suitable for PET imaging studies. researchgate.net The radiosynthesis of an ¹⁸F-labeled analog of "this compound" would involve the replacement of a suitable leaving group with [¹⁸F]fluoride. nih.gov

PET imaging with the ¹⁸F-labeled compound could provide valuable information on its biodistribution, target engagement, and pharmacokinetics in living organisms. cuny.eduresearchgate.net Quality control of the radiolabeled compound is essential and would include determination of radiochemical purity and molar activity using analytical techniques like HPLC with UV and gamma detection. nih.gov

Table 3: Applications of Isotopic Labeling for this compound
IsotopeApplicationAnalytical Technique
²H, ¹³C, ¹⁵N (Stable Isotopes)Metabolite identification and quantification, metabolic flux analysisMass Spectrometry (MS), Nuclear Magnetic Resonance (NMR)
¹⁸F (Radioisotope)In vivo biodistribution and pharmacokinetic studiesPositron Emission Tomography (PET) Imaging
This table summarizes the potential applications of different isotopic labeling strategies in the research of "this compound."

Future Research Directions and Therapeutic Potential

Exploration of New Biological Targets Identified from In Vitro Screening

The piperidine (B6355638) ring is a privileged scaffold in medicinal chemistry, known to interact with a wide array of biological targets. arizona.educlinmedkaz.org Future research on 4-[(2,5-Difluorophenyl)methyl]piperidine would logically commence with broad in vitro screening against a panel of receptors, enzymes, and ion channels to identify novel biological targets. Based on the activities of structurally related benzylpiperidines and fluorinated compounds, several target classes emerge as high-priority for investigation.

Potential Target Classes for In Vitro Screening:

Target ClassRationale for ScreeningKey Considerations
Monoamine Transporters (DAT, SERT, NET) N-benzylpiperidine derivatives are known to exhibit high affinity for the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). nih.gov The substitution pattern on the benzyl (B1604629) ring significantly influences potency and selectivity.The 2,5-difluoro substitution may confer a unique selectivity profile for one or more of these transporters.
Cholinesterases (AChE, BChE) The benzylpiperidine scaffold is a core component of several cholinesterase inhibitors investigated for Alzheimer's disease. nih.govScreening against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) would be crucial to determine inhibitory activity and potential therapeutic applications in neurodegenerative disorders.
Dihydrofolate Reductase (DHFR) Piperidine-based compounds have been explored as inhibitors of DHFR, a key enzyme in folate metabolism, with applications in oncology and infectious diseases. nih.govThe difluorophenyl moiety could engage in specific interactions within the enzyme's active site, potentially leading to potent inhibition.
G-Protein Coupled Receptors (GPCRs) 4-substituted piperidines are known to interact with various GPCRs, including opioid, neurokinin, and chemokine receptors. nih.govacs.orgA broad GPCR panel screening could uncover unexpected activities, opening new therapeutic avenues.
Ion Channels Piperidine derivatives can modulate the function of various voltage-gated ion channels. clinmedkaz.orgScreening against sodium, potassium, and calcium channels could reveal potential applications in cardiovascular or neurological conditions.

Design and Synthesis of Next-Generation Derivatives based on SAR Insights

Initial in vitro screening hits would pave the way for the design and synthesis of next-generation derivatives to establish a robust structure-activity relationship (SAR). The core structure of this compound offers multiple points for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

Key Modification Points for SAR Studies:

Piperidine Nitrogen: The secondary amine of the piperidine ring is a prime site for substitution. Introducing various alkyl, aryl, acyl, or sulfonyl groups can significantly impact biological activity. For instance, in a series of N-benzylpiperidines, substitutions on the nitrogen atom were found to modulate affinity for monoamine transporters. nih.gov

Phenyl Ring Substitution: While the starting point is a 2,5-difluoro substitution, exploring other halogenation patterns (e.g., 3,4-difluoro, 2,4,6-trifluoro) or introducing other electron-withdrawing or electron-donating groups can fine-tune electronic properties and binding interactions. nih.govfrontiersin.org

Piperidine Ring Substitution: Introducing substituents at the 2, 3, or 4-positions of the piperidine ring can alter its conformation and introduce new interaction points with the biological target.

Linker Modification: The methylene (B1212753) linker between the phenyl ring and the piperidine can be elongated, rigidified, or replaced with other functional groups (e.g., carbonyl, ether) to probe the optimal spatial arrangement for binding.

A systematic synthetic approach, potentially employing parallel synthesis techniques, would allow for the rapid generation of a library of analogs to build a comprehensive SAR model.

Integration with Advanced Drug Discovery Technologies (e.g., fragment-based drug discovery)

The relatively low molecular weight and structural simplicity of this compound make its constituent parts—the piperidine ring and the 2,5-difluorobenzyl group—ideal candidates for fragment-based drug discovery (FBDD). rsc.orgnih.gov FBDD has emerged as a powerful strategy for identifying novel drug leads, particularly for challenging targets. whiterose.ac.uk

Application of FBDD:

Piperidine as a 3D Fragment: The piperidine scaffold provides a three-dimensional architecture that is often underrepresented in typical fragment libraries. rsc.orgrsc.org Screening a library of piperidine-based fragments could identify initial hits that can then be grown or linked to occupy adjacent binding pockets.

Fluorinated Phenyl Fragments: The 2,5-difluorophenyl moiety can be used as a separate fragment to probe for fluorine-specific interactions, such as hydrogen bonds or favorable electrostatic interactions, with a target protein.

By deconstructing this compound into its core fragments and screening them individually, researchers can gain valuable insights into the binding contributions of each component. This information can then guide the rational design of more potent and selective molecules.

Elucidation of Complete In Vivo Pharmacological Profiles in Relevant Disease Models

Following successful in vitro characterization and SAR optimization, promising lead compounds would need to be evaluated in relevant in vivo disease models to establish their pharmacological profiles and therapeutic potential. The choice of animal models would be dictated by the biological targets identified in the initial screening phases.

Potential In Vivo Studies:

Therapeutic AreaPotential Disease ModelsKey Endpoints
Neuropsychiatric Disorders Models of depression, anxiety, or psychosis (e.g., forced swim test, elevated plus maze, amphetamine-induced hyperlocomotion)Behavioral assessments, neurochemical analysis, receptor occupancy studies.
Neurodegenerative Diseases Models of Alzheimer's or Parkinson's disease (e.g., transgenic mouse models, neurotoxin-induced models)Cognitive function tests, motor function assessments, histopathological analysis.
Pain and Inflammation Models of neuropathic or inflammatory pain (e.g., carrageenan-induced paw edema, chronic constriction injury)Nociceptive threshold measurements, assessment of inflammatory markers. rsc.org
Oncology Xenograft models of various cancersTumor growth inhibition, survival analysis, biomarker modulation.

Comprehensive pharmacokinetic and toxicological studies would also be essential to assess the drug-like properties of the lead candidates and their suitability for further development. The metabolic stability of the difluorophenyl group would be of particular interest, as fluorination can sometimes block sites of metabolism, leading to improved pharmacokinetic profiles.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-[(2,5-Difluorophenyl)methyl]piperidine, and how can reaction conditions be optimized to minimize by-products?

  • Methodology : The compound is typically synthesized via nucleophilic substitution between 4-methylpiperidine and 2,5-difluorobenzyl chloride in toluene under reflux. Recrystallization using polar aprotic solvents (e.g., ethanol) is recommended for purification. Reaction optimization involves adjusting temperature (80–120°C), solvent polarity, and stoichiometric ratios to suppress side products like unreacted benzyl chloride derivatives .
  • Key Parameters : Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 7:3) and confirm purity using HPLC with a sodium acetate/sodium 1-octanesulfonate buffer (pH 4.6) and methanol (65:35) .

Q. How can the chair conformation of the piperidine ring be experimentally validated, and what implications does this have for molecular interactions?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming the chair conformation. Computational modeling (DFT at the B3LYP/6-311G++(d,p) level) can predict steric effects and electronic distributions. The chair conformation enhances binding to flat aromatic regions in CNS receptors, as seen in structurally similar 4-[(2,6-difluorophenyl)methyl]piperidine derivatives .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : 1^1H NMR (DMSO-d6) shows resonances for the piperidine methylene (δ 2.4–3.1 ppm) and difluorophenyl aromatic protons (δ 6.8–7.2 ppm). 19^{19}F NMR confirms fluorine substitution patterns (δ -110 to -125 ppm) .
  • FT-IR : Peaks at 2900 cm1^{-1} (C-H stretch, piperidine) and 1500 cm1^{-1} (C-F stretch) validate structural motifs .

Advanced Research Questions

Q. How does the 2,5-difluorophenyl substitution pattern influence receptor binding affinity compared to other fluorophenyl derivatives?

  • Methodology :

  • Comparative Analysis : Use radioligand binding assays (e.g., 3^3H-labeled antagonists) on CNS receptors (e.g., σ or NMDA receptors). For example, 4-[(2,6-difluorophenyl)methyl]piperidine shows higher σ1 receptor affinity (IC50 = 12 nM) than mono-fluorinated analogs due to enhanced lipophilicity and reduced steric hindrance .
  • Structural Insights : Molecular docking (AutoDock Vina) reveals that 2,5-difluorophenyl groups fit into hydrophobic pockets, while the piperidine nitrogen forms hydrogen bonds with Asp126 in σ1 receptors .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

  • Methodology :

  • Meta-Analysis : Cross-reference studies on structurally analogous compounds (e.g., 4-[(3,5-difluorophenyl)methyl]piperidine) to identify trends. For instance, discrepancies in cytotoxicity (e.g., IC50 ranging from 5–50 µM in cancer cell lines) may arise from variations in assay conditions (e.g., serum concentration, incubation time) .
  • Validation : Reproduce assays under standardized protocols (e.g., MTT assay, 48-hour incubation, 10% FBS) and use positive controls like cisplatin .

Q. How can computational modeling predict the pharmacokinetic properties of this compound?

  • Methodology :

  • ADME Prediction : Tools like SwissADME estimate logP (~2.8), indicating moderate blood-brain barrier permeability. The Topological Polar Surface Area (TPSA = 12 Ų) suggests high oral bioavailability .
  • Metabolism : CYP450 isoform screening (e.g., CYP3A4/2D6) via liver microsome assays identifies potential metabolic hotspots (e.g., N-demethylation of piperidine) .

Comparative Structural Analysis

Q. How do structural analogs of this compound differ in pharmacological profiles?

  • Table 1 : Key Comparisons

CompoundStructural FeatureReceptor Affinity (IC50)Unique Property
4-[(2,6-Difluorophenyl)methyl]piperidine2,6-F2_2 substitutionσ1: 12 nM Enhanced CNS penetration
4-(4-Fluorobenzyl)piperidine4-F substitutionNMDA: 85 nM Lower metabolic stability
4-(3,5-Difluorophenyl)piperidine3,5-F2_2 substitutionDopamine D2: 220 nM Reduced selectivity

Experimental Design Considerations

Q. What in vitro models are appropriate for evaluating the neuroprotective effects of this compound?

  • Methodology :

  • Primary Neuronal Cultures : Treat glutamate-induced excitotoxicity models (rat cortical neurons) and measure caspase-3 activation via fluorometric assays .
  • Oxidative Stress : Expose SH-SY5Y cells to H2_2O2_2 and quantify ROS using DCFH-DA fluorescence .

Data Interpretation Challenges

Q. How can researchers address variability in crystallographic data for piperidine derivatives?

  • Methodology :

  • SC-XRD Refinement : Use high-resolution data (>1.0 Å) and software like SHELXL for anisotropic displacement parameters. For example, the apicrate salt of a related piperidine derivative showed unambiguous bond-length alternation after refinement .
  • Validation : Cross-check with powder XRD to confirm phase purity and rule out polymorphism .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.